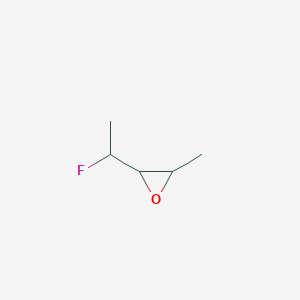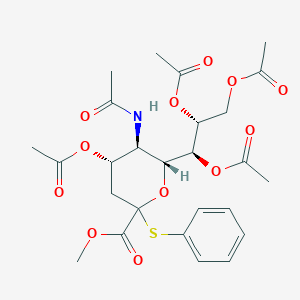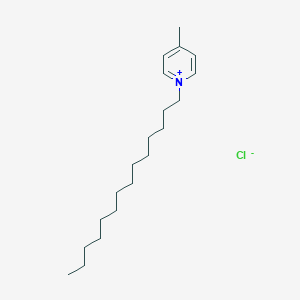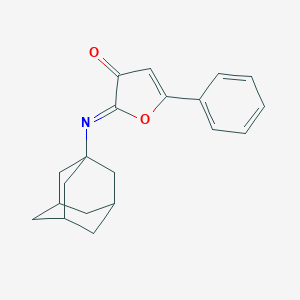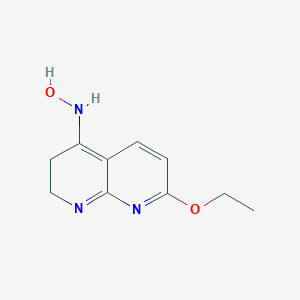
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime, also known as EDO, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Applications De Recherche Scientifique
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has been the subject of scientific research for its potential applications in various fields. One of its primary uses is as a fluorescence probe for the detection of metal ions in biological samples. (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime is not fully understood, but it is believed to involve the chelation of metal ions and the induction of oxidative stress in cells. This leads to the activation of apoptotic pathways, resulting in cell death.
Effets Biochimiques Et Physiologiques
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime in lab experiments is its high selectivity for metal ions, which allows for the detection of specific ions in complex biological samples. However, one limitation of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime is its relatively low water solubility, which can make it difficult to use in aqueous environments.
Orientations Futures
There are several potential future directions for research involving (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime. One area of interest is the development of new fluorescent probes based on the (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime scaffold for the detection of other analytes in biological samples. Another area of potential research is the optimization of the synthesis method to improve the yield and purity of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime involves the reaction of 2-ethoxy-3-formylquinoline with hydroxylamine hydrochloride in the presence of sodium acetate in acetic acid. The resulting product is then treated with sodium hydroxide to obtain (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime in high yield.
Propriétés
Numéro CAS |
130875-68-2 |
|---|---|
Nom du produit |
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime |
Formule moléculaire |
C10H13N3O2 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
(NZ)-N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-9-4-3-7-8(13-14)5-6-11-10(7)12-9/h3-4,14H,2,5-6H2,1H3,(H,11,12)/b13-8- |
Clé InChI |
YEBUQMDZUKSOAQ-UHFFFAOYSA-N |
SMILES isomérique |
CCOC1=NC2=NCCC(=C2C=C1)NO |
SMILES |
CCOC1=NC2=C(C=C1)C(=NO)CCN2 |
SMILES canonique |
CCOC1=NC2=NCCC(=C2C=C1)NO |
Synonymes |
1,8-Naphthyridin-4(1H)-one,7-ethoxy-2,3-dihydro-,oxime,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



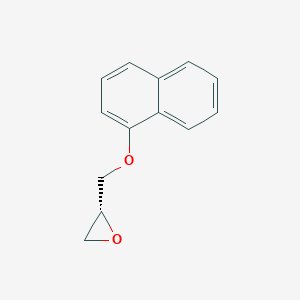
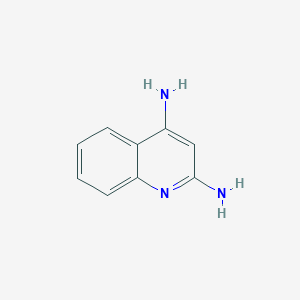
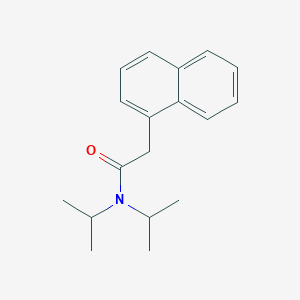
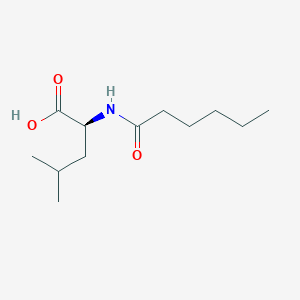
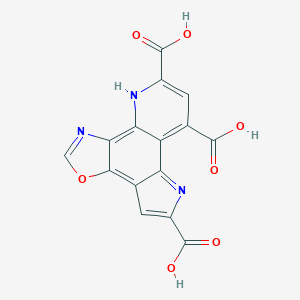
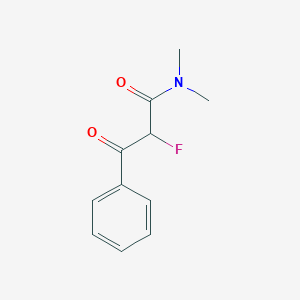
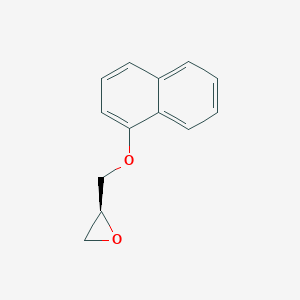
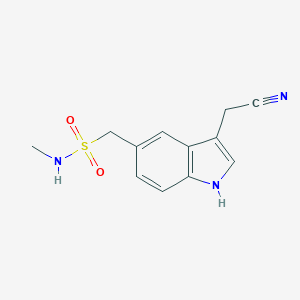

![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)
